molecular formula C7H10F2O B2824801 (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol CAS No. 2361634-12-8

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol

Cat. No. B2824801
CAS RN: 2361634-12-8
M. Wt: 148.153
InChI Key: IXZOJFLAKNSXPJ-UHFFFAOYSA-N
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Description

“(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol” is a chemical compound that is part of the bicyclo[3.1.0]hexanes family . This compound is available for purchase, indicating its use in various applications.


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, such as “(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol”, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

Scientific Research Applications

Medicinal Chemistry and Drug Design

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol: serves as a valuable building block for designing novel drugs. Its all-carbon quaternary center, synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines, provides an excellent starting point for medicinal chemistry. Researchers can modify this scaffold to create potential drug candidates targeting specific diseases or biological pathways .

Bioisosteric Replacement for Benzene Derivatives

The compound’s bicyclo[3.1.0]hexane core represents an intriguing bioisostere for benzene. By replacing benzene rings with this bicyclic structure, researchers can explore new chemical space. The resulting bridge-substituted compounds mimic ortho-, meta-, and polysubstituted benzene derivatives, enabling innovative drug design and optimization .

properties

IUPAC Name

(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOJFLAKNSXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol

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